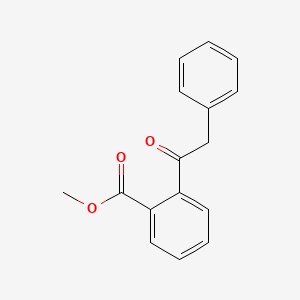
Methyl 2-(phenylacetyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(phenylacetyl)benzoate: is an organic compound with the molecular formula C16H14O3. It is an ester formed from the reaction of benzoic acid and phenylacetic acid with methanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Esterification Reaction
Reactants: Benzoic acid, phenylacetic acid, and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Conditions: The reaction is typically carried out under reflux conditions to ensure complete esterification. The mixture is heated to around 60-70°C for several hours.
Procedure: The acids are dissolved in methanol, and the catalyst is added. The mixture is heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion.
-
Fischer-Speier Esterification
Catalyst: Concentrated sulfuric acid.
Conditions: The reaction is conducted at room temperature or slightly elevated temperatures.
Procedure: The acids and methanol are mixed with the catalyst, and the reaction is allowed to proceed for several hours. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of methyl 2-(phenylacetyl)benzoate often involves continuous flow reactors to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidation of the ester group can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the ester group results in the formation of alcohols.
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amines).
Conditions: Varies depending on the reagent; often requires a catalyst or specific pH conditions.
Products: Substitution reactions can lead to the formation of halogenated or aminated derivatives.
科学研究应用
Chemistry
Methyl 2-(phenylacetyl)benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often used as probes to investigate biochemical processes.
Medicine
The compound and its derivatives have potential therapeutic applications. They are explored for their anti-inflammatory, analgesic, and antimicrobial properties. Research is ongoing to develop new drugs based on this compound.
Industry
In the industrial sector, this compound is used in the manufacture of fragrances and flavorings. Its aromatic properties make it a valuable ingredient in perfumes and food additives.
作用机制
The mechanism of action of methyl 2-(phenylacetyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and phenylacetic acid, which can then participate in various biochemical pathways. The compound’s aromatic ring structure allows it to interact with hydrophobic pockets in proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
-
Methyl benzoate
Formula: C8H8O2.
Properties: Similar ester structure but lacks the phenylacetyl group.
Uses: Commonly used in perfumes and as a solvent.
-
Methyl phenylacetate
Formula: C9H10O2.
Properties: Contains the phenylacetyl group but lacks the benzoate moiety.
Uses: Used in flavorings and fragrances.
-
Methyl 2-(2-phenylacetamido)benzoate
Formula: C16H15NO3.
Properties: Contains an amide group in addition to the ester group.
Uses: Explored for pharmaceutical applications.
Uniqueness
Methyl 2-(phenylacetyl)benzoate is unique due to its combination of the benzoate and phenylacetyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its aromatic properties also make it valuable in the fragrance and flavor industries.
属性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
methyl 2-(2-phenylacetyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)14-10-6-5-9-13(14)15(17)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI 键 |
RNCIVVJMPZFCHJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide](/img/structure/B12005421.png)
![1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B12005426.png)
![5-[4-(2-propylsulfanylphenyl)piperazin-1-yl]pentan-1-ol;hydrochloride](/img/structure/B12005429.png)

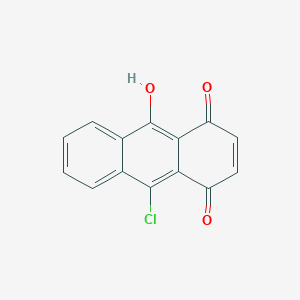
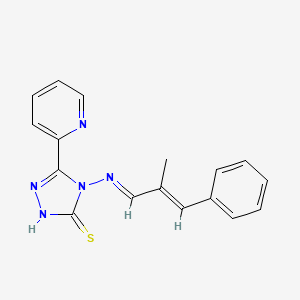
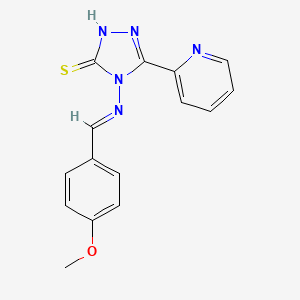
![Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate](/img/structure/B12005464.png)

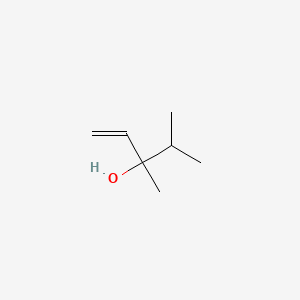

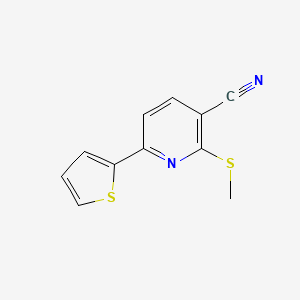

![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005497.png)
